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molecular formula C7H7ClN2O B8762939 2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine CAS No. 54126-50-0

2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine

Cat. No. B8762939
M. Wt: 170.59 g/mol
InChI Key: SOOAQIWRVFCPAP-UHFFFAOYSA-N
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Patent
US04410530

Procedure details

59.6 g of 2,3-dichloropyrazine and 92.8 g of allyl alcohol are dissolved in 400 ml of dimethylsulphoxide. 9.6 g of sodium hydride are introduced into this solution over the course of 30 minutes at 0°-5° C., whilst stirring. The mixture is then stirred for 15 hours at room temperature. Thereafter the reaction mixture is poured into 2 liters of ice water and extracted by shaking with ether. The ether extracts are washed with water, dried over sodium sulphate and evaporated in a waterpump vacuum. The residue is distilled in a high vacuum. 2-Allyloxy-3-chloro-pyrazine, boiling point 42°-44° C./0.03 mm Hg, is thus obtained.
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[CH2:9]([OH:12])[CH:10]=[CH2:11].[H-].[Na+]>CS(C)=O>[CH2:9]([O:12][C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1)[CH:10]=[CH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
59.6 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
92.8 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is then stirred for 15 hours at room temperature
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
extracted
STIRRING
Type
STIRRING
Details
by shaking with ether
WASH
Type
WASH
Details
The ether extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in a waterpump vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=NC=CN=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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